3-[(4-Fluorophenyl)methoxy]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWSMGOGKXZBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Methoxy Pyridin 2 Amine and Its Derivatives
Initial Work-up and Extraction
Upon completion of the reaction, the biphasic mixture is allowed to separate. The aqueous layer is typically extracted multiple times with an organic solvent, such as dichloromethane, to recover any dissolved product. prepchem.com The combined organic extracts are then washed with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. The organic phase is subsequently dried over an anhydrous drying agent like potassium carbonate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude solid product. prepchem.commdpi.comorgsyn.org
Purification to Research Grade
To obtain a high-purity compound, the crude product undergoes further purification.
Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as absolute ethanol. prepchem.com The hot solution is often filtered to remove any insoluble impurities. As the filtrate cools, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. prepchem.comgoogle.com
Column Chromatography : For achieving very high purity or for separating the target compound from impurities with similar solubility, silica (B1680970) gel column chromatography is a standard technique. chemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A carefully selected solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. orgsyn.orggoogle.com The components of the crude mixture travel down the column at different rates depending on their polarity and affinity for the silica gel, allowing for their separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated. High-performance liquid chromatography (HPLC) can also be used for both analytical assessment of purity and for preparative purification. researchgate.net
Table 2: Summary of Purification Techniques This table is interactive. Click on the headers to sort.
| Technique | Principle of Separation | Typical Materials Used | Application Stage |
|---|---|---|---|
| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquids. | Dichloromethane, Water, Brine. prepchem.com | Initial work-up after synthesis. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol. prepchem.com | Purification of crude solid product. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | Silica Gel (stationary phase); Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures (mobile phase). chemicalbook.comgoogle.com | High-purity isolation; separation of complex mixtures. |
Structure Activity Relationship Sar and Structural Modification Studies of 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Rational Design Principles for the Generation of Analogues
The rational design of analogues for a compound like 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine often begins with identifying its potential biological target. The 2-aminopyridine (B139424) scaffold is a common feature in molecules designed to be kinase inhibitors, as it can mimic the hinge-binding region of ATP. nih.govtandfonline.comresearchgate.net Therefore, a likely design principle for analogues would be to create compounds that can effectively compete with ATP for binding to the active site of a target kinase.
Key design strategies would involve:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how analogues of this compound might bind. This allows for the design of modifications that enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known protein structure, quantitative structure-activity relationship (QSAR) models can be developed based on the biological activities of a series of related compounds. tandfonline.com These models can then be used to predict the activity of novel analogues.
Impact of Substituent Variations on the Pyridine (B92270) Ring Moiety
The pyridine ring is a critical component of this compound, and variations in its substitution pattern can significantly impact biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial for anchoring the molecule in the binding site of a target protein. acs.org
Modifications to the pyridine ring could include:
Addition of other substituents: Introducing small alkyl or halogen groups at other positions on the pyridine ring could influence the molecule's electronic properties and steric profile, potentially leading to improved binding or selectivity.
Effects of Modifications within the Methoxy (B1213986) Linker Region
Potential modifications to the methoxy linker include:
Altering the linker length: Replacing the methoxy group with an ethoxy or propoxy group would increase the distance between the pyridine and phenyl rings, which could be beneficial if the binding pocket is large enough to accommodate the change.
Replacing the oxygen atom: The oxygen atom of the ether can act as a hydrogen bond acceptor. Replacing it with a sulfur atom (thioether) or a nitrogen atom (amine) would alter the linker's electronic properties and hydrogen bonding capacity.
Table 2: Hypothetical Effects of Methoxy Linker Modifications on Biological Activity
| Linker Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| -OCH2CH2- (Ethoxy) | Increases linker length and flexibility. | May decrease activity due to entropic penalty upon binding. |
| -SCH2- (Thioether) | Replaces the oxygen with a less electronegative atom. | May alter binding mode and affect activity. |
Elucidation of the Role of the 4-Fluorophenyl Group in Modulating Activity
The 4-fluorophenyl group is a common feature in many biologically active compounds. The fluorine atom can have several effects on the molecule's properties:
Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
Binding Affinity: Fluorine can participate in hydrogen bonding and other electrostatic interactions, which can enhance the binding affinity of the molecule to its target.
Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its solubility and ability to cross cell membranes.
The position of the fluorine atom is also important. In the case of this compound, the fluorine is in the para position, which is a common location for this substituent in many kinase inhibitors.
Table 3: Hypothetical Influence of Phenyl Ring Substitutions on Biological Activity
| Phenyl Ring Substitution | Rationale | Predicted Impact on Activity |
|---|---|---|
| 4-Chlorophenyl | Chlorine is larger and more lipophilic than fluorine. | May increase activity if the binding pocket can accommodate a larger atom. |
| 4-Methoxyphenyl | The methoxy group is a hydrogen bond acceptor. | May increase activity by forming new hydrogen bonds. |
| Phenyl (unsubstituted) | Removal of the fluorine atom. | Likely to decrease activity due to the loss of favorable interactions. |
Bioisosteric Replacement Strategies and Their Influence on the Biological Profile
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile.
For this compound, several bioisosteric replacements could be considered:
Pyridine Ring: The pyridine ring could be replaced with other five- or six-membered heterocycles, such as pyrimidine (B1678525), pyrazine, or thiazole. This would alter the position of the nitrogen atom(s) and could lead to improved selectivity for a particular biological target.
Amino Group: The 2-amino group, which likely acts as a hydrogen bond donor, could be replaced with other groups that have similar properties, such as a hydroxyl or methylamino group.
4-Fluorophenyl Group: The 4-fluorophenyl group could be replaced with other substituted aromatic or heteroaromatic rings, such as a fluoropyridyl group. acs.org
Lead Optimization Methodologies Derived from SAR Data
The SAR data obtained from the studies described above can be used to guide the lead optimization process. The goal of lead optimization is to iteratively modify the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
A typical lead optimization campaign for this compound would involve:
Synthesizing and testing a library of analogues with systematic variations in the pyridine ring, methoxy linker, and 4-fluorophenyl group.
Analyzing the SAR data to identify the structural features that are most important for biological activity.
Using this information to design and synthesize a new generation of analogues with further refinements to their structure.
Evaluating the optimized compounds in more advanced preclinical models to assess their potential as drug candidates.
By systematically exploring the SAR of this compound and its analogues, it is possible to develop a comprehensive understanding of how the different parts of the molecule contribute to its biological activity and to design new compounds with improved therapeutic potential.
Mechanistic Investigations into the Biological Activities of 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Identification and Characterization of Molecular Targets and Pathways
Enzyme Inhibition/Activation Kinetics and Specificity Studies
No studies were found that investigated the inhibitory or activatory effects of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine on any specific enzymes. Consequently, data on its inhibition/activation kinetics (e.g., IC50, Ki, Km) and specificity profile are not available.
Receptor Binding Profiling and Ligand-Receptor Interaction Analysis
There is no available research on the receptor binding profile of this compound. Information regarding its affinity for various receptors and the nature of its ligand-receptor interactions is currently unknown.
Protein-Ligand Interaction Studies through Biophysical Techniques
No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, have been published that characterize the interaction between this compound and any protein targets.
Cellular Pharmacodynamic Investigations in In Vitro Research Models
Modulation of Intracellular Signaling Cascades
Research detailing the effects of this compound on intracellular signaling pathways is not present in the current body of scientific literature.
Analysis of Gene Expression and Protein Regulation
There are no published studies analyzing the impact of this compound on gene expression or protein regulation in any in vitro models.
In Vivo Mechanistic Probing in Preclinical Animal Models
Comprehensive searches of scientific literature and databases did not yield specific information regarding in vivo mechanistic studies, including target engagement and pharmacodynamic biomarker identification, for the compound this compound. The following sections are therefore based on general principles and methodologies applied to analogous compounds in preclinical research, as direct data for the specified molecule is not publicly available.
Target Engagement Studies in Animal Tissues
The direct assessment of a compound's interaction with its intended biological target in a living organism is a critical step in mechanistic investigation. For a compound like this compound, target engagement studies in animal tissues would aim to confirm that the molecule reaches its site of action and binds to its target protein(s) at concentrations sufficient to elicit a pharmacological response.
A hypothetical approach to demonstrating target engagement in preclinical models, such as rodents, could involve several advanced techniques. One common method is the use of positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competitive ligand. This would allow for non-invasive visualization and quantification of target occupancy in the brain or peripheral tissues over time. Another approach is ex vivo autoradiography, where tissue sections from treated animals are incubated with a radiolabeled ligand to measure the displacement by the unlabeled drug, thereby quantifying target binding.
Furthermore, biochemical methods can be employed on tissue homogenates from treated animals. Techniques like immunoprecipitation followed by mass spectrometry could identify the proteins that the compound binds to. Alternatively, if the target is an enzyme, its activity could be measured in tissues collected from animals treated with the compound to demonstrate functional engagement.
Below is a hypothetical data table illustrating the kind of results that might be obtained from such studies.
| Experimental Model | Method | Tissue | Target | Key Findings (Hypothetical) |
| C57BL/6 Mouse | PET Imaging | Brain | Novel Kinase X | Dose-dependent increase in target occupancy, with 80% engagement at a specific plasma concentration. |
| Sprague-Dawley Rat | Ex Vivo Autoradiography | Spleen | Cytokine Receptor Y | Significant displacement of radioligand, indicating substantial target binding in lymphoid tissue. |
| BALB/c Mouse | Biochemical Assay | Liver | Enzyme Z | Inhibition of enzymatic activity in liver lysates from treated animals compared to vehicle controls. |
Identification of Pharmacodynamic Biomarkers for Mechanistic Understanding
Pharmacodynamic (PD) biomarkers are crucial for understanding the downstream biological effects of a compound following target engagement. These measurable indicators can provide insights into the mechanism of action and serve as a bridge between preclinical and clinical development. For this compound, the identification of relevant PD biomarkers would depend on its specific biological target and the signaling pathways it modulates.
The process of identifying and validating PD biomarkers typically involves treating preclinical animal models with the compound and then measuring changes in various molecular or cellular parameters in relevant tissues or biofluids. This could include alterations in gene expression, protein phosphorylation levels, or concentrations of specific cytokines or metabolites. For instance, if the compound inhibits a particular kinase, a key PD biomarker would be the reduced phosphorylation of a known substrate of that kinase.
These biomarkers can be measured using a variety of techniques, such as quantitative real-time PCR (qPCR) for gene expression, Western blotting or enzyme-linked immunosorbent assays (ELISA) for protein levels and phosphorylation, and mass spectrometry for metabolomics. The goal is to identify biomarkers that show a dose- and time-dependent response to the compound and are directly linked to its mechanism of action.
A hypothetical table of potential pharmacodynamic biomarkers is presented below.
| Biomarker | Model System | Analytical Method | Observed Change (Hypothetical) | Mechanistic Link |
| Phospho-Protein A | Mouse Tumor Xenograft | Western Blot | Decreased phosphorylation | Downstream effector of the targeted kinase. |
| mRNA of Gene B | Rat Brain Tissue | qPCR | Upregulation | Transcriptional target of the signaling pathway. |
| Cytokine C Level | Mouse Plasma | ELISA | Reduction in circulating levels | Indication of anti-inflammatory activity. |
| Metabolite D | Rat Urine | LC-MS | Altered excretion profile | Reflection of metabolic pathway modulation. |
It is important to reiterate that the information and data presented in this article are hypothetical due to the absence of published in vivo mechanistic studies for this compound. The described methodologies and potential findings are based on established practices in preclinical drug discovery and development for elucidating the mechanisms of action of novel chemical entities.
Preclinical Biological Evaluation of 3 4 Fluorophenyl Methoxy Pyridin 2 Amine and Its Analogues in Research Models
Comprehensive In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of compounds structurally similar to 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine has been conducted through a variety of assays to determine their efficacy, potency, and mechanism of action at a cellular and molecular level.
Cell-based assays are crucial for determining the functional effects of novel compounds in a biological context. For analogues of this compound, these assays have primarily focused on their potential as anticancer agents.
For instance, a series of aminopyrimidine derivatives were evaluated for their antiproliferative activity against various cancer cell lines. Compound C3 , a notable example, demonstrated significant inhibitory effects on the proliferation of KM-12 (colon cancer) cells, while showing weaker effects on MCF-7 (breast cancer) and normal human umbilical vein endothelial cells (HUVEC). nih.gov This highlights a degree of selectivity in its cytotoxic action.
Another study on aminopyridine-based amide derivatives revealed their potential as anticancer agents through cell viability assays. nih.gov Similarly, certain pyridine (B92270) derivatives have been shown to induce cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines, such as MOLM-13. nih.gov
The following table summarizes representative data from cell-based functional assays for analogues.
| Compound Class | Cell Line | Assay Type | Endpoint | Result |
| Aminopyrimidine Derivative (e.g., C3) | KM-12 | Antiproliferative | IC₅₀ | Potent Inhibition |
| Aminopyrimidine Derivative (e.g., C3) | MCF-7 | Antiproliferative | IC₅₀ | Weak Inhibition |
| Pyridine Derivative (e.g., 12y) | MOLM-13 (AML) | Cytotoxicity | IC₅₀ | Double-digit nanomolar activity |
| Aminopyridine-based Amide | Cancer cell lines | Cell Viability | IC₅₀ | Significant Inhibition |
This table is representative of data for analogues and not for this compound.
Enzyme assays are fundamental in elucidating the direct molecular targets of a compound and its inhibitory kinetics. Analogues of this compound, particularly aminopyridine derivatives, have been extensively studied as inhibitors of various kinases and other enzymes.
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. nih.gov Further studies on aminopyrimidine derivatives identified compounds C3 , C4 , and C6 as potent inhibitors of Tropomyosin receptor kinase A (TRKA), with IC₅₀ values of 6.5, 5.0, and 7.0 nM, respectively. nih.gov
In the context of inflammatory pathways, a novel canine COX-2 selective inhibitor, 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, demonstrated excellent potency and selectivity for canine COX-2 in in vitro whole blood assays. nih.gov
Kinetic studies on some pyridine-quinoline hybrids have shown them to be competitive inhibitors of PIM-1 kinase. nih.gov Other aminopyridine derivatives have been identified as potent, non-competitive inhibitors of α-glucosidase. rsc.org
The table below provides a summary of enzyme inhibition data for representative analogues.
| Compound Class | Enzyme Target | Inhibition Type | IC₅₀ / Kᵢ |
| Aminopyrimidine Derivative (e.g., C3) | TRKA | Not Specified | 6.5 nM |
| Aminopyrimidine Derivative (e.g., C4) | TRKA | Not Specified | 5.0 nM |
| Aminopyrimidine Derivative (e.g., C6) | TRKA | Not Specified | 7.0 nM |
| Substituted Aminopyridine Derivative | Met Kinase | Not Specified | Potent Inhibition |
| Pyridine-pyrazole Derivative | Canine COX-2 | Not Specified | Potent Inhibition |
| Pyridine-quinoline Hybrid | PIM-1 Kinase | Competitive | Varies |
| Aminopyridine Thiourea Derivative | α-glucosidase | Non-competitive | 24.62 ± 0.94 to 142.18 ± 2.63 μM |
This table is representative of data for analogues and not for this compound.
Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific receptors. Research into aminopyridine analogues has revealed interactions with various receptor systems.
A study focused on developing σ₂ receptor antagonists synthesized a series of 2-aminopyridine (B139424) derivatives. These compounds exhibited high affinity for both σ₁ and σ₂ receptor subtypes. While they did not show significant selectivity between the two, they were identified as having σ₂ antagonist and σ₁ agonist activity. nih.gov
The following table summarizes the receptor binding profile for these aminopyridine analogues.
| Compound Class | Receptor Target | Binding Affinity (Kᵢ) | Functional Activity |
| 2-Aminopyridine Derivative | σ₁ Receptor | High Affinity | Agonist |
| 2-Aminopyridine Derivative | σ₂ Receptor | High Affinity | Antagonist |
This table is representative of data for analogues and not for this compound.
In Vivo Efficacy Studies in Established Animal Disease Models
In vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism, providing insights into its efficacy and pharmacokinetic/pharmacodynamic relationships.
Rodent models are widely used for the initial in vivo assessment of drug candidates across various disease areas, particularly in oncology.
An analogue, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) , demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model in mice following oral administration. nih.govresearchgate.net
In another study, a pyridine derivative, 12y , was evaluated in a MOLM-13 inoculated xenograft mouse model for AML. The compound prolonged the survival rate of the mice in a dose-dependent manner without obvious toxicity. nih.gov
The table below presents a summary of in vivo efficacy data in rodent models for representative analogues.
| Compound | Rodent Model | Disease/Condition | Key Efficacy Finding |
| BMS-777607 | Mouse Xenograft (GTL-16) | Gastric Carcinoma | Complete tumor stasis |
| 12y | Mouse Xenograft (MOLM-13) | Acute Myeloid Leukemia | Prolonged survival rate |
This table is representative of data for analogues and not for this compound.
Non-rodent models, such as canines and primates, are often used in later stages of preclinical development to gather data more predictive of human outcomes. abpi.org.ukresearchgate.net
For a novel canine COX-2 selective inhibitor, 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine , excellent in vivo efficacy was demonstrated in a canine synovitis model. nih.gov
Pharmacokinetic properties of a PRMT5 inhibitor, compound 4 , were evaluated in cynomolgus monkeys and beagle dogs, showing moderate to high oral bioavailability. acs.org While this is not a direct measure of efficacy, favorable pharmacokinetics are a prerequisite for in vivo activity.
The following table summarizes in vivo data from non-rodent models for representative analogues.
| Compound | Non-Rodent Model | Study Type | Key Finding |
| 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine | Efficacy (Synovitis Model) | Excellent in vivo efficacy |
| Compound 4 | Cynomolgus Monkey, Beagle Dog | Pharmacokinetics | Moderate to high oral bioavailability |
This table is representative of data for analogues and not for this compound.
Dose-Response Characterization in Preclinical Animal Studies
Dose-response studies in preclinical animal models are fundamental to establishing the efficacy and therapeutic window of a new chemical entity. For compounds structurally related to this compound, such as various aminopyridine-based inhibitors, these studies are typically conducted in rodent models of the target disease. The primary objective is to determine the relationship between the administered dose and the observed biological effect.
For instance, in the evaluation of novel aminopyridine-based inhibitors for neurodegenerative diseases or cancer, a range of doses would be administered to mice or rats. Key endpoints would be measured, such as tumor growth inhibition, reduction in inflammatory markers, or improvement in cognitive function. The data generated would be used to construct a dose-response curve, from which parameters like the ED50 (the dose that produces 50% of the maximal effect) can be determined.
An illustrative data table for a hypothetical analogue in a cancer xenograft model is presented below:
| Dose (mg/kg) | Mean Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 | 0 |
| 10 | 1100 | 26.7 |
| 30 | 750 | 50.0 |
| 100 | 400 | 73.3 |
Preclinical Pharmacokinetic (PK) and Metabolism Studies in Animal Models (excluding human data)
The preclinical pharmacokinetic and metabolism profile of a compound is crucial for predicting its behavior in vivo. These studies are conducted in various animal models to understand how the organism affects the drug.
Metabolic Stability and Metabolite Identification in In Vitro Systems (e.g., microsomes, hepatocytes)
The metabolic stability of a compound is its susceptibility to metabolism, which is a key determinant of its half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes from different species (e.g., rat, mouse, dog, monkey) are commonly used for this assessment. These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs).
For aminopyridine analogues, a common metabolic liability is oxidation of the pyridine ring or the amino group. Strategies to improve metabolic stability often involve the introduction of blocking groups at metabolically susceptible positions. For example, the replacement of a metabolically labile phenyl ring with a more stable pyridyl group has been shown to increase metabolic stability in some cases. nih.gov
Metabolite identification studies are conducted to determine the chemical structures of the metabolites formed. This is important for understanding the clearance pathways of the drug and for identifying any potentially reactive or pharmacologically active metabolites.
A representative data table for the metabolic stability of a hypothetical aminopyridine analogue is shown below:
| Species | In Vitro Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 40 | 17.3 |
| Dog | 65 | 10.7 |
| Monkey | 80 | 8.7 |
Plasma Protein Binding in Animal Plasma
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound fraction of the drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit the drug's efficacy and clearance. This is typically determined using methods like equilibrium dialysis or ultrafiltration with plasma from various animal species. For many small molecule inhibitors, plasma protein binding can be high, often exceeding 90%.
| Species | Percent Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Mouse | 98.5 | 0.015 |
| Rat | 99.2 | 0.008 |
| Dog | 97.8 | 0.022 |
Permeability Assessment Using Cell-Based and Non-Cell-Based Assays
A compound's ability to cross biological membranes is essential for its absorption and distribution. Permeability is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 cell monolayer model. The PAMPA assay predicts passive diffusion, while the Caco-2 assay can also provide information on active transport processes, such as efflux by P-glycoprotein (P-gp). nih.govnih.gov
For aminopyridine derivatives, structural modifications can significantly impact permeability. For example, replacing a pyridine ring with a fluorobenzene (B45895) ring has been shown to increase permeability in some series of compounds. nih.gov
| Assay System | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| PAMPA-BBB | 8.2 | N/A | Moderate |
| Caco-2 (A→B) | 5.5 | 3.1 | Low-Moderate |
| Caco-2 (B→A) | 17.1 |
An efflux ratio greater than 2 in the Caco-2 assay is indicative of active efflux.
In Vivo Pharmacokinetic Profiling in Animal Species (e.g., exposure, clearance)
Following in vitro characterization, the pharmacokinetic profile of a compound is evaluated in vivo in animal species such as rats and dogs. After intravenous (IV) and oral (PO) administration, blood samples are collected over time to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). These studies provide a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties in a living system. For example, a study on a novel 5-aminosalicylic acid derivative in rats showed an elimination half-life of approximately 0.9 hours and an oral bioavailability of about 77% after a 50 mg/kg dose. nih.gov
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | %F |
| Rat | IV | 2 | - | - | 1200 | 2.5 | 27.8 | - |
| Rat | PO | 10 | 850 | 1.0 | 4800 | 3.1 | - | 67 |
Potential for Drug-Drug Interactions via Cytochrome P450 Enzymes and Transporters (in vitro and animal models)
The potential for a new drug to interact with other co-administered drugs is a significant safety concern. These interactions often occur through the inhibition or induction of cytochrome P450 enzymes or drug transporters. nih.gov In vitro assays are used to assess the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and its interaction with key transporters like P-gp and BCRP. wjgnet.comyoutube.com For instance, some drugs containing a 2,4-diaminopyrimidine (B92962) moiety have been shown to inhibit thiamine (B1217682) transporters. nih.govresearchgate.net
If significant inhibition is observed in vitro, further studies in animal models may be conducted to evaluate the in vivo relevance of these findings.
CYP Inhibition Profile (IC50, µM)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | 25.3 |
| CYP2C19 | 15.8 |
| CYP2D6 | >50 |
| CYP3A4 | 8.9 |
Transporter Interaction
| Transporter | Substrate (Yes/No) | Inhibitor (IC50, µM) |
| P-gp | Yes | 12.5 |
| BCRP | No | >50 |
Computational Chemistry and Molecular Modeling Approaches in Research on 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Molecular Docking and Prediction of Ligand-Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drugs and for virtual screening of compound libraries.
In the study of 2-aminopyridine (B139424) derivatives, molecular docking has been instrumental in elucidating their binding interactions with various protein kinases, which are significant targets in cancer therapy. For instance, docking studies on novel pyridine (B92270) derivatives have identified their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies often reveal key hydrogen bond interactions and hydrophobic contacts that are essential for the inhibitory activity of the compounds.
Similarly, research on other pyridine-based compounds has utilized molecular docking to predict their binding to kinase domains of vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). mdpi.com The docking scores obtained from these simulations, often expressed in kcal/mol, provide an estimation of the binding affinity. For example, potent cyanopyridone derivatives have shown docking scores comparable to the established inhibitor sorafenib, indicating strong binding to the VEGFR-2 active site. mdpi.com These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing.
A hypothetical molecular docking study of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine into the ATP binding site of a protein kinase, such as CDK8, might reveal the following interactions:
| Interaction Type | Interacting Residue | Functional Group of Ligand |
| Hydrogen Bond | Asp152 (backbone) | 2-amino group |
| Hydrogen Bond | Cys100 (side chain) | Pyridine nitrogen |
| Pi-Pi Stacking | Phe80 | Fluorophenyl ring |
| Hydrophobic Interaction | Val27, Ala40, Leu135 | Phenylmethoxy moiety |
This table illustrates the types of detailed insights that can be gained from molecular docking studies, guiding further structural modifications to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are most important for their biological effects.
For derivatives of 3-(benzyloxy)phenyl compounds, QSAR studies have been employed to correlate their structural features with their observed biological activities, such as antimicrobial or anticancer effects. tandfonline.com These models are typically built using a set of compounds with known activities and a variety of molecular descriptors, which are numerical representations of the chemical structure.
The development of a QSAR model for a series of pyridin-2-amine derivatives would involve the following steps:
Data Set Preparation: A series of analogs of this compound with measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of pyridin-2-amine derivatives might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + c
This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors enhance the biological activity, while increased molecular weight (MW) is detrimental.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.
A pharmacophore model for a class of kinase inhibitors based on the pyridin-2-amine scaffold could be generated based on the known binding mode of an active compound. The key pharmacophoric features might include:
A hydrogen bond donor (from the 2-amino group).
A hydrogen bond acceptor (from the pyridine nitrogen).
An aromatic ring feature (from the fluorophenyl group).
A hydrophobic feature (from the methoxy (B1213986) linker and phenyl ring).
This pharmacophore model can then be used to screen virtual libraries of millions of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach significantly accelerates the discovery of new lead compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of biological systems, such as a ligand binding to a protein.
For a compound like this compound, MD simulations can be used to:
Analyze Conformational Flexibility: Understand the different shapes (conformations) the molecule can adopt in solution and when bound to a target.
Assess Binding Stability: Evaluate the stability of the predicted binding pose from molecular docking over time.
Estimate Binding Free Energy: Calculate the binding affinity with greater accuracy than docking scores alone, using methods like MM-PBSA or free energy perturbation.
Recent studies on aminopyridine derivatives have utilized MD simulations of up to 100 nanoseconds to investigate the stability of ligand-protein complexes and to refine the understanding of binding interactions. rsc.org
In Silico Prediction Models for Preclinical ADME Properties
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.
For this compound and its analogs, various computational models can be used to predict key ADME parameters. For instance, studies on pyridine derivatives have shown that it is possible to predict whether they can be used orally as good drug candidates. niscpr.res.in
The following table summarizes some common in silico ADME predictions and their importance:
| ADME Property | Importance | Typical In Silico Prediction Method |
| Aqueous Solubility | Affects absorption. | Models based on LogP and topological polar surface area (TPSA). |
| Intestinal Absorption | Determines oral bioavailability. | Prediction based on Lipinski's Rule of Five and other physicochemical properties. |
| Blood-Brain Barrier Permeability | Crucial for CNS-acting drugs. | Models based on molecular size, polarity, and hydrogen bonding capacity. |
| Metabolic Stability | Influences half-life and potential for drug-drug interactions. | Prediction of sites of metabolism by cytochrome P450 enzymes. |
| hERG Inhibition | Potential for cardiotoxicity. | Pharmacophore models and QSAR models for hERG channel blockers. |
These in silico predictions are a critical component of the modern drug discovery pipeline, enabling the design of compounds with a higher probability of success in clinical development.
Advanced Research on Derivatives and Analogues of 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Design and Synthesis of Structurally Diverse Advanced Analogues
The generation of advanced analogues of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is crucial for expanding the understanding of its chemical and biological properties. The design of these analogues can be approached through several well-established medicinal chemistry strategies, including bioisosteric replacement and strategic substitutions. nih.govpressbooks.pub
Bioisosteric Modifications:
Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. nih.govufrj.br For the parent compound, several bioisosteric modifications can be envisioned:
Ether Linkage Modification: The ether oxygen can be replaced with other divalent linkers such as a thioether (S), sulfoxide (B87167) (SO), sulfone (SO2), or an amine (NH) to probe the importance of the oxygen's hydrogen bond accepting capacity and the geometry of the linkage.
Fluoro-substituent Relocation: The fluorine atom on the phenyl ring can be moved to the ortho- or meta-positions, or replaced with other bioisosteric groups like a hydroxyl (-OH), cyano (-CN), or trifluoromethyl (-CF3) group to modulate electronic properties and potential metabolic pathways. nih.gov
Synthetic Strategies:
The synthesis of these advanced analogues would likely leverage multicomponent reactions or convergent synthetic routes to allow for rapid diversification. nih.gov A general synthetic approach could involve the preparation of a key 2-amino-3-hydroxypyridine (B21099) intermediate, which can then be alkylated with a variety of substituted benzyl (B1604629) halides. Alternatively, nucleophilic aromatic substitution reactions on a suitably activated pyridine (B92270) ring could be employed. researchgate.net
Below is an interactive data table showcasing a hypothetical set of designed advanced analogues with their intended modifications.
| Analogue ID | Modification from Parent Compound | Rationale for Design |
| ANA-001 | Replacement of ether oxygen with a sulfur atom (thioether). | To investigate the role of the ether oxygen in potential hydrogen bonding and to alter the bond angle and lipophilicity. |
| ANA-002 | Replacement of the pyridine ring with a pyrimidine (B1678525) ring. | To evaluate the effect of an additional nitrogen atom in the heterocyclic core on target binding and physicochemical properties. |
| ANA-003 | Relocation of the fluorine atom from the para- to the meta-position of the phenyl ring. | To probe the electronic and steric requirements of the substituent on the phenyl ring for biological activity. |
| ANA-004 | Replacement of the 4-fluorophenyl group with a 2-thienyl group. | To explore the impact of a different aromatic system on binding interactions. |
| ANA-005 | Introduction of a methyl group at the 6-position of the pyridine ring. | To investigate the effect of steric hindrance near the 2-amino group and to potentially block a site of metabolism. |
Exploration of Scaffold Diversification Strategies to Enhance Research Scope
Scaffold diversification, or scaffold hopping, is a powerful strategy in drug discovery to identify novel chemical series with similar biological activities but different core structures. nih.govnamiki-s.co.jp This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and can also generate novel intellectual property. chemrxiv.org
For this compound, several scaffold hopping strategies could be employed:
Ring-Opening and Ring-Closing Strategies: The pyridine ring could be conceptually "opened" to generate acyclic analogues that maintain key pharmacophoric features. Conversely, new rings could be fused to the existing pyridine core to create more rigid and conformationally constrained structures, such as pyrido[2,3-d]pyrimidines. mdpi.com
Heterocycle Replacement: As mentioned in the bioisosterism section, replacing the pyridine ring with other heterocycles is a direct form of scaffold hopping. nih.gov For example, replacing the 2-aminopyridine (B139424) with a 2-aminoimidazole or a 2-aminopyrimidine (B69317) could lead to compounds with different physicochemical properties and biological activities. nih.gov
Fragment-Based Hopping: The parent compound can be deconstructed into its constituent fragments (2-aminopyridine and 4-fluorobenzyl ether), and then these fragments can be reassembled with different linker chemistries or central scaffolds.
The following table outlines some potential scaffold diversification strategies.
| Strategy | Description | Potential New Scaffold |
| Ring System Fusion | Annulation of a new ring onto the pyridine core. | Thieno[2,3-b]pyridine |
| Core Heterocycle Replacement | Substitution of the 2-aminopyridine with a different heterocyclic system. | 2-Amino-1,3-thiazole |
| Linker Modification | Replacing the ether linkage with a more complex linker. | Amide or urea (B33335) linkage |
| Topological Hopping | Maintaining the 3D arrangement of key functional groups on a new core. | Substituted pyrazolo[1,5-a]pyridine |
Prodrug Design Concepts Applied to this compound for Research Applications
Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. mdpi.com The design of prodrugs can be a valuable strategy to overcome undesirable properties of a parent molecule, such as poor solubility, limited permeability, or rapid metabolism. mdpi.com For a research compound like this compound, prodrugs can be instrumental in enabling in vivo studies.
Given the presence of a primary amino group and the pyridine nitrogen, several prodrug strategies could be explored:
N-Acylation of the 2-Amino Group: The primary amino group can be acylated with various promoieties, such as amino acids or small peptides, to potentially improve aqueous solubility and utilize amino acid transporters for absorption. acs.org
N-Alkylation of the Pyridine Ring: The pyridine nitrogen is nucleophilic and can be alkylated to form a pyridinium (B92312) salt. This strategy can be used to attach solubilizing groups or moieties that are cleaved by specific enzymes. For instance, an N-acyloxymethyl or N-phosphonooxymethyl group could be introduced, which would be susceptible to cleavage by esterases or phosphatases, respectively. acs.org
Mannich Bases: The formation of N-Mannich bases from the 2-amino group is another approach to temporarily mask this functionality and potentially improve membrane permeability.
A table of potential prodrug strategies is provided below.
| Prodrug Strategy | Promoieties | Potential Advantage | Cleavage Mechanism |
| Amide-based | Amino acids (e.g., Glycine, Valine) | Improved aqueous solubility, potential for active transport. | Peptidases, esterases |
| Carbamate-based | Various alcohols | Tunable release rates, can improve lipophilicity. | Esterases, chemical hydrolysis |
| Pyridinium Salts | Acyloxymethyl, Phosphonooxymethyl | Significantly increased aqueous solubility. | Esterases, phosphatases |
Development of Chemical Tool Compounds for Specific Biological Probes
Chemical tool compounds are essential for dissecting biological pathways and validating drug targets. Starting from a lead compound like this compound, chemical probes can be developed by incorporating specific functionalities for detection or target engagement.
Design Considerations for Chemical Probes:
Affinity-Based Probes: These probes are designed to covalently bind to their biological target. This can be achieved by incorporating a reactive group, such as an electrophile (e.g., an acrylamide (B121943) or a fluoromethyl ketone), into the structure of the analogue. The position of this "warhead" would be guided by SAR studies to ensure it is placed in proximity to a nucleophilic residue in the target's binding site.
Fluorescently Labeled Probes: By attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a potent analogue, the probe can be used to visualize the localization of the target protein within cells or tissues using fluorescence microscopy. The attachment point of the fluorophore needs to be carefully chosen to avoid disrupting the binding to the target.
Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification of the target protein from complex biological lysates. The biotinylated probe is incubated with the lysate, and the resulting probe-target complex can be captured on streptavidin-coated beads.
The table below summarizes the types of chemical probes that could be developed.
| Probe Type | Incorporated Moiety | Research Application |
| Affinity-Based Probe | Electrophilic "warhead" (e.g., acrylamide) | Covalent labeling of the target protein for identification and occupancy studies. |
| Fluorescent Probe | Fluorophore (e.g., BODIPY) | Visualization of target localization and dynamics in living cells. |
| Biotinylated Probe | Biotin tag | Affinity purification of the target protein for identification by mass spectrometry. |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Covalent cross-linking to the target upon photoactivation for target identification. |
Advanced Analytical and Spectroscopic Characterization Methods in Research on 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Application of High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine. It provides a highly accurate mass measurement, often to within 5 parts per million (ppm), which allows for the determination of the elemental formula of the parent compound and its related substances. mdpi.com This level of precision is critical for unequivocally confirming the compound's identity and for distinguishing it from isobaric impurities.
For purity assessment, HRMS coupled with liquid chromatography (LC-HRMS) enables the detection and provisional identification of synthesis-related impurities, even at trace levels. By comparing the exact masses of detected peaks with those of potential by-products, a comprehensive impurity profile can be established.
In metabolic studies, LC-HRMS is crucial for identifying potential metabolites in complex biological matrices. nih.gov Common metabolic transformations for compounds containing aromatic and amine functionalities include hydroxylation, N-oxidation, and conjugation (e.g., glucuronidation or sulfation). nih.gov HRMS can detect these metabolites by searching for their predicted exact masses. For instance, the hydroxylation of this compound would result in a mass increase of 15.9949 Da, corresponding to the addition of an oxygen atom.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| This compound | C₁₂H₁₁FN₂O | 219.0928 |
| Hypothetical Hydroxylated Metabolite | C₁₂H₁₁FN₂O₂ | 235.0878 |
| Hypothetical N-Oxide Metabolite | C₁₂H₁₁FN₂O₂ | 235.0878 |
| Hypothetical Glucuronide Conjugate | C₁₈H₁₉FN₂O₇ | 395.1250 |
This table presents theoretical exact mass values for the parent compound and potential metabolites, illustrating the data generated in HRMS analysis.
Utilization of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multidimensional NMR techniques are required for the complete and unambiguous assignment of the complex structure of this compound. ethz.ch
Key multidimensional experiments include:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within the pyridine (B92270) and fluorophenyl rings, identifying adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for connecting the distinct structural fragments. For example, HMBC would show a correlation from the methylene (B1212753) protons (-CH₂-) to carbons in both the pyridine and the 4-fluorophenyl rings, confirming the ether linkage.
The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom, with its chemical shift and coupling pattern providing information about its electronic environment.
| Atom Position (Hypothetical) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyridine C2-NH₂ | 5.85 (br s, 2H) | 158.5 | C3, C4 |
| Pyridine C3 | - | 145.2 | H4, H5, CH₂ |
| Pyridine C4 | 7.68 (dd) | 138.1 | H5, H6 |
| Pyridine C5 | 6.80 (t) | 115.6 | H4, H6 |
| Pyridine C6 | 7.95 (d) | 148.0 | H4, H5 |
| Methylene (-O-CH₂-Ar) | 5.20 (s, 2H) | 70.1 | Pyridine C3, Fluorophenyl C1' |
| Fluorophenyl C1' | - | 133.0 | CH₂, H2'/H6' |
| Fluorophenyl C2'/C6' | 7.45 (dd) | 129.5 | H3'/H5', CH₂ |
| Fluorophenyl C3'/C5' | 7.15 (t) | 115.8 | H2'/H6' |
| Fluorophenyl C4' | - | 162.5 (d) | H3'/H5' |
This table provides a representative, hypothetical NMR data set for this compound, demonstrating how chemical shifts and correlations are used for structural assignment.
X-ray Crystallography for Absolute Stereochemistry Determination and Co-crystal Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. wikipedia.org This technique yields a three-dimensional model of the molecule, confirming connectivity and revealing conformational details such as bond lengths, bond angles, and torsion angles. mkuniversity.ac.in For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration. nih.gov While this compound is achiral, this method would be essential for any chiral derivatives.
Furthermore, X-ray crystallography is critical for co-crystal analysis. Co-crystals are multicomponent crystalline solids where different molecules are held together by non-covalent interactions, such as hydrogen bonding. mdpi.com The pyridine and amine groups in the target compound are capable of forming robust hydrogen bonds with co-formers like carboxylic acids. rsc.org Crystallographic analysis reveals the specific intermolecular interactions, or synthons, that govern the crystal packing, which can influence physicochemical properties. acs.orgacs.org
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.366 |
| b (Å) | 8.343 |
| c (Å) | 25.056 |
| β (°) | 93.83 |
| Volume (ų) | 1117.4 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical crystallographic data for a compound with similar structural features, based on published findings for a fluorophenyl-pyridine derivative, to illustrate the type of information obtained. benthamopen.com
Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of research samples and for quantitative analysis. nih.govcmes.org These methods separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. google.com
For this compound, a reversed-phase HPLC method is typically developed. The use of stationary phases with alternative selectivity, such as pentafluorophenyl (PFP) phases, can be advantageous for separating aromatic and fluorinated compounds. restek.comchromatographyonline.com Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information and allows for peak purity assessment. For higher sensitivity and specificity, a mass spectrometer (MS) can be used as the detector (LC-MS). UPLC systems, which use smaller particles in the stationary phase, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.com
| Parameter | Condition |
| Instrumentation | UPLC System with PDA/MS Detector |
| Column | Reversed-Phase C18 or PFP, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA at 254 nm; MS Scan (ESI+) |
| Injection Volume | 2 µL |
This table outlines a typical set of conditions for an advanced chromatographic method used for the analysis of the target compound.
Stability Studies of the Compound Under Various Research-Relevant Conditions (e.g., pH, light, temperature)
Understanding the chemical stability of this compound is crucial for defining appropriate storage and handling conditions for research samples. Stability studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways. nih.gov
These studies typically follow established guidelines where the compound, in solution and as a solid, is exposed to elevated temperatures (e.g., 40°C, 60°C), high humidity, intense light (photostability), and a range of pH values (e.g., acidic, neutral, basic). Samples are analyzed at specific time points using a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products. nih.gov Oxidative stability may also be assessed by exposing the compound to an oxidizing agent like hydrogen peroxide. nih.gov
| Condition | Duration | % Assay of Parent Compound Remaining (Hypothetical) | Observations |
| Solid, 40°C / 75% RH | 4 weeks | >99% | No significant degradation observed. |
| Solution, pH 2 | 24 hours | 92.5% | Minor degradation; one major degradant detected. |
| Solution, pH 7 | 24 hours | >99% | Stable. |
| Solution, pH 10 | 24 hours | 96.8% | Minor degradation. |
| Solution, Photostability (ICH Q1B) | 8 hours | 98.1% | Slight degradation upon light exposure. |
| Solution, 3% H₂O₂ | 24 hours | 85.3% | Susceptible to oxidation. |
This table provides a hypothetical summary of results from a forced degradation study, indicating the compound's stability profile under various research-relevant stress conditions.
Future Research Directions and Unexplored Avenues for 3 4 Fluorophenyl Methoxy Pyridin 2 Amine
Exploration of Novel Therapeutic Research Areas and Indications
The aminopyridine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Derivatives of this scaffold have shown promise in a multitude of therapeutic areas, suggesting that 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine could be instrumental in the development of novel drugs for a range of indications.
One of the most promising areas for future research is in oncology . Pyridine (B92270) derivatives are key components of numerous anticancer agents, including kinase inhibitors, tubulin polymerization inhibitors, and androgen receptor antagonists. The structural motifs present in this compound could be exploited to design new molecules that target novel kinases or overcome resistance to existing therapies. For instance, pyridine-urea hybrids have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines. Future work could focus on synthesizing and screening a library of compounds derived from this building block against various cancer cell lines, including those resistant to current treatments.
Another significant avenue is the development of neuroprotective agents . The pyridine scaffold is present in drugs targeting the central nervous system. Research could be directed towards synthesizing derivatives that can cross the blood-brain barrier and modulate targets implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Furthermore, the rising threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyridine derivatives have a long history of use as antimicrobial agents. The unique substitution pattern of this compound could be a starting point for the development of novel antibiotics with new mechanisms of action, potentially effective against multidrug-resistant pathogens.
Finally, the field of immunomodulation offers exciting possibilities. Kinases play a crucial role in regulating immune responses, and inhibitors of these enzymes are being explored for the treatment of autoimmune diseases and in immuno-oncology. Derivatives of this compound could be investigated for their potential to modulate immune cell signaling and provide new therapeutic options for these complex conditions.
| Potential Therapeutic Area | Rationale for Exploration | Example of Related Research |
| Oncology | Pyridine core is common in anticancer drugs, including kinase inhibitors. | Development of pyridine-urea derivatives with potent anti-proliferative activity. |
| Neurodegenerative Diseases | Pyridine scaffolds are present in CNS-acting drugs. | Synthesis of novel compounds with potential to cross the blood-brain barrier. |
| Infectious Diseases | Pyridine derivatives have established antimicrobial properties. | Exploration of new aminopyridine derivatives against multidrug-resistant bacteria. |
| Immunomodulation | Kinase inhibition can modulate immune responses. | Investigation of derivatives as inhibitors of kinases involved in immune signaling. |
Advancement of Innovative Synthetic Methodologies
The efficient and versatile synthesis of 2-aminopyridine (B139424) derivatives is crucial for exploring their therapeutic potential. While classical methods exist, they often suffer from harsh reaction conditions, low yields, and a lack of regioselectivity. Future research should focus on developing more innovative, mild, and efficient synthetic routes to access a diverse range of molecules from this compound.
One area of advancement is the use of multicomponent reactions (MCRs) . MCRs offer a powerful tool for the rapid and efficient synthesis of complex molecules in a single step, minimizing waste and saving time. Developing novel MCRs that incorporate this compound or its precursors would enable the creation of large and diverse chemical libraries for high-throughput screening.
Another promising direction is the application of C-H activation strategies. Direct functionalization of the pyridine ring through C-H activation would provide a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.
Furthermore, the development of flow chemistry processes for the synthesis of pyridine derivatives could offer significant advantages in terms of scalability, safety, and reproducibility. Continuous flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.
Finally, exploring biocatalysis for the synthesis and modification of aminopyridine derivatives could lead to highly selective and sustainable chemical transformations. Enzymes could be used to introduce chiral centers or perform specific functional group manipulations that are challenging to achieve with traditional chemical methods.
Integration of Cutting-Edge Computational and Artificial Intelligence Approaches
The integration of computational and artificial intelligence (AI) tools has the potential to revolutionize the discovery and development of pyridine-based compounds. These technologies can significantly accelerate the identification of promising drug candidates and optimize their properties.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational techniques that can be applied to design novel inhibitors targeting specific proteins. For instance, virtual screening of compound libraries derived from this compound against the ATP-binding site of a target kinase could identify potential hits for further experimental validation. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds and guide their optimization.
Generative AI models can even design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target product profile, it can generate novel chemical structures with a high probability of being active and having drug-like properties. This approach could be used to explore novel chemical space around the this compound scaffold.
| Computational/AI Approach | Application in Pyridine-Based Drug Discovery | Potential Impact |
| Virtual Screening | Identifying potential kinase inhibitors from a virtual library of derivatives. | Faster and more cost-effective hit identification. |
| Molecular Dynamics Simulations | Understanding the binding interactions and stability of compounds in the active site of a target protein. | Rational optimization of compound potency and selectivity. |
| Machine Learning Models | Predicting the biological activity and ADMET properties of novel compounds. | Prioritization of synthetic efforts towards the most promising candidates. |
| Generative AI | Designing novel molecules with desired therapeutic profiles based on the aminopyridine scaffold. | Exploration of new and diverse chemical space for drug discovery. |
Investigation of Combination Strategies in Preclinical Research Models
The complexity of many diseases, particularly cancer, often necessitates treatment with a combination of drugs that act on different pathways. Investigating the potential of derivatives of this compound in combination with existing therapies is a crucial area for future preclinical research.
In oncology, combining a novel kinase inhibitor derived from this scaffold with standard-of-care chemotherapy or other targeted agents could lead to synergistic effects and overcome drug resistance. For example, a compound that inhibits a specific signaling pathway could sensitize cancer cells to the cytotoxic effects of another drug. Preclinical studies in cell culture and animal models would be essential to evaluate the efficacy and safety of such combinations.
Similarly, in the context of infectious diseases, combining a new antibacterial agent with an existing antibiotic that has a different mechanism of action could broaden the spectrum of activity and reduce the likelihood of resistance emerging.
The design of preclinical studies should be guided by a strong biological rationale. For instance, if a derivative of this compound is found to inhibit a specific kinase involved in DNA damage repair, it would be logical to test its combination with DNA-damaging agents.
Addressing Challenges and Identifying Opportunities in the Research and Development of Pyridine-Based Compounds
Despite the significant therapeutic potential of pyridine-based compounds, their research and development are not without challenges. Addressing these hurdles will be key to unlocking their full potential.
One of the main challenges is achieving selectivity . Many pyridine-based kinase inhibitors, for example, target multiple kinases, which can lead to off-target effects. Future research should focus on designing more selective inhibitors through a combination of computational modeling and medicinal chemistry efforts.
Drug resistance is another major obstacle, particularly in cancer and infectious diseases. The development of next-generation pyridine-based compounds should aim to overcome known resistance mechanisms or target novel pathways that are less susceptible to resistance.
Poor physicochemical properties , such as low solubility and bioavailability, can also hinder the development of promising compounds. Innovative formulation strategies and medicinal chemistry approaches to optimize these properties will be crucial for translating preclinical findings into clinical success.
Despite these challenges, there are significant opportunities in the field. The vast and largely unexplored chemical space of pyridine derivatives offers fertile ground for the discovery of novel therapeutic agents. The increasing availability of advanced research tools, such as high-throughput screening, structural biology, and AI, provides unprecedented opportunities to accelerate the drug discovery process. Furthermore, the growing understanding of the molecular basis of diseases is enabling a more rational and targeted approach to drug design.
By systematically exploring new therapeutic areas, advancing synthetic methodologies, integrating cutting-edge technologies, investigating combination strategies, and addressing key challenges, the research community can unlock the full therapeutic potential of this compound and the broader class of pyridine-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, hydrazinopyridine derivatives can react with fluorinated aldehydes in ethanol under acidic conditions (e.g., acetic acid) to form intermediates, followed by cyclization or functional group modifications . Reaction optimization should focus on temperature control (room temperature to 80°C), stoichiometric ratios of reactants, and catalytic acid/base use. Evidence from similar fluoropyridine syntheses suggests that sodium hypochlorite or azide-based protocols may improve yield .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6) can confirm the presence of the fluorophenyl methoxy group (δ ~5.11 ppm for -OCH2- and δ ~7.3–7.5 ppm for aromatic protons) .
- FTIR : Key peaks include C-F stretches (~1220–1150 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides accurate molecular weight verification (e.g., [M + H]+ ion) .
Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use enzymatic assays (e.g., p38 MAP kinase inhibition) with ATP competition measurements, as seen in structurally related fluorophenyl-pyridopyrazines .
- Cellular Viability Assays : Employ MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl methoxy group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with other substituents (e.g., Cl, CH3) and compare activity.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like p38 MAPK, leveraging crystallographic data from homologs .
- Bioisosteric Replacements : Test pyridine ring modifications (e.g., triazolo or imidazo fusions) to assess potency changes .
Q. How can contradictory data in biological activity between studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number).
- Structural Verification : Re-analyze compound purity via HPLC and crystallography to rule out batch variations .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler®) to identify non-specific interactions .
Q. What mechanistic insights explain the formation of the ether linkage in this compound during synthesis?
- Methodological Answer :
- Nucleophilic Substitution : The methoxy group forms via SNAr (nucleophilic aromatic substitution), where a deprotonated alcohol attacks a fluorinated pyridine ring. DFT calculations can model transition states .
- Catalysis : Lewis acids (e.g., CuI) may accelerate reactions by polarizing the C-F bond, as shown in fluoropyridine syntheses .
Q. What challenges arise in crystallizing fluorophenyl-containing compounds, and how can they be addressed?
- Methodological Answer :
- Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to promote slow nucleation.
- Hydrogen Bonding : Fluorophenyl groups often engage in weak C-H···F interactions, complicating packing. X-ray diffraction with cryo-cooling (193 K) improves resolution, as demonstrated in acenaphthene derivatives .
- Disorder Management : Refinement software (e.g., SHELXL) can model disordered fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
